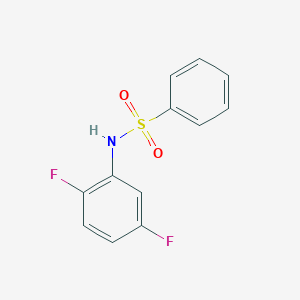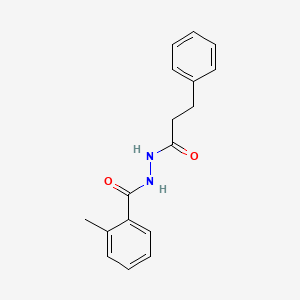
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as aurone, is a naturally occurring organic compound that belongs to the flavonoid family. Aurone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse range of potential applications, aurone has become an important area of research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but studies have shown that it may work by inhibiting the activity of enzymes involved in the inflammatory and tumor-promoting pathways. Aurone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can modulate the activity of a number of biochemical pathways involved in inflammation and cancer. Aurone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its wide range of potential applications. Aurone has been found to exhibit a range of biological activities, making it useful in the study of various diseases and conditions. However, one limitation of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its relative complexity, which can make it difficult to synthesize and study.
Future Directions
There are a number of potential future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. One area of research could be the development of new synthesis methods for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and cost-effective. Another area of research could be the identification of new therapeutic applications for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be focused on the development of new derivatives of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that exhibit improved bioactivity and pharmacokinetic properties.
Synthesis Methods
Aurone can be synthesized through a variety of methods, including the condensation of aromatic aldehydes with phenols in the presence of a base. The most commonly used method for the synthesis of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to produce 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone.
Scientific Research Applications
Aurone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone exhibits anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to exhibit anti-tumor properties, making it a potential treatment for various types of cancer. Aurone has also been found to exhibit anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSRPPCUUNNJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)





